history and discovery of quinoline-2-carboxylic acid esters
history and discovery of quinoline-2-carboxylic acid esters
An In-depth Technical Guide on the History and Discovery of Quinoline-2-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities. Among its many derivatives, quinoline-2-carboxylic acids and their esters have emerged as a particularly promising class of compounds. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and pharmacological activities of quinoline-2-carboxylic acid esters, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.
History and Discovery
The history of quinoline chemistry dates back to the 19th century, with the discovery of several foundational synthetic methods that are still in use today. These discoveries were driven by the burgeoning interest in coal tar chemistry and the search for new dyes and therapeutic agents.[1]
Several key named reactions have been instrumental in the synthesis of the quinoline core, and by extension, quinoline-2-carboxylic acids and their esters:
-
The Friedländer Synthesis (1882): Developed by Paul Friedländer, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring system.[2][3] This method is valued for its operational simplicity and the ready availability of starting materials.[4]
-
The Doebner-von Miller Reaction (1881): This reaction utilizes an aniline and α,β-unsaturated carbonyl compounds to synthesize quinolines.[5][6] It is also known as the Skraup-Doebner-Von Miller quinoline synthesis and is of great value for constructing the quinoline system.[7]
-
The Combes Quinoline Synthesis (1888): This method involves the acid-catalyzed condensation of an aniline with a β-diketone.[8][9] It is particularly useful for preparing 2,4-substituted quinolines.[9]
-
The Gould-Jacobs Reaction (1939): This reaction is a key method for preparing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonate esters, which can be precursors to other functionalized quinolines.[10][11]
While many of these early methods focused on the general synthesis of quinolines, the specific synthesis of quinoline-2-carboxylic acids and their esters has been a more recent area of investigation, driven by the discovery of their significant biological activities.[12][[“]] For instance, while derivatives of quinoline-4-carboxylic acid were known for their anti-inflammatory and analgesic activity, the analogous esters and amides of quinoline-2-carboxylic acid were less studied until more recently.[12][[“]]
Synthetic Methodologies
The synthesis of quinoline-2-carboxylic acid esters can be achieved through various routes, either by direct formation of the esterified quinoline or by esterification of a pre-synthesized quinoline-2-carboxylic acid. Below are detailed protocols for some of the key synthetic methods.
Friedländer Synthesis (Microwave-Assisted)
This modern adaptation of the Friedländer synthesis offers improved yields and shorter reaction times.
Experimental Protocol:
-
Reaction Setup: In a microwave reactor vial, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene ketone (1.2 mmol), and a catalytic amount of p-toluenesulfonic acid (10 mol%) in a suitable solvent (e.g., ethanol, 2 mL).[14]
-
Microwave Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 120 °C) for a short period (e.g., 5-15 minutes).[14]
-
Work-up and Purification: After cooling, concentrate the reaction mixture and purify the residue by column chromatography to obtain the substituted quinoline.[14]
Gould-Jacobs Reaction
This classical method is particularly useful for the synthesis of 4-hydroxyquinoline precursors.
Experimental Protocol:
-
Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[11]
-
Thermal Cyclization: To the intermediate, add a high-boiling inert solvent (e.g., Dowtherm A). Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes. Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxyquinoline product.[11]
-
Hydrolysis and Decarboxylation (for obtaining the core 4-hydroxyquinoline):
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.[11]
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete.[11]
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.[11]
-
Further heating can then be applied for decarboxylation.[10]
-
One-Pot Synthesis from β-Nitroacrylates and 2-Aminobenzaldehydes
This modern approach provides a direct route to quinoline-2-carboxylates.
Experimental Protocol:
-
Intermediate Formation: Stir a mixture of 2-aminobenzaldehyde (1.0 mmol) and β-nitroacrylate (1.0 mmol) under solvent-free conditions at 70 °C for approximately 24 hours to form the benzopiperidine intermediate.[14][15]
-
Cyclization: After cooling to room temperature, add a suitable solvent (e.g., acetonitrile) and a solid-supported base (e.g., BEMP on polymer, 1.25 mmol).[14][15]
-
Reaction Completion: Stir the resulting mixture at an optimized temperature (e.g., 50 °C) for the required time (e.g., 12 hours).[14]
-
Purification: The final product can be purified by standard chromatographic techniques.
Esterification of Quinoline-2-carboxylic Acid
This is a straightforward method when the carboxylic acid is readily available.
Experimental Protocol:
-
Acid Chloride Formation: Reflux a mixture of quinoline-2-carboxylic acid with thionyl chloride for two hours.[16]
-
Esterification: After cooling, add the desired alcohol (e.g., phenol or a substituted phenol) and reflux for an additional period.[12][[“]]
-
Work-up: Cool the reaction mixture, pour it into ice-water, and filter the resulting precipitate. The crude product can be recrystallized from a suitable solvent like ethanol.[16]
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and biological activity of quinoline-2-carboxylic acid esters and their derivatives.
Table 1: Synthesis Yields for Quinolone Derivatives via Gould-Jacobs Reaction
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 5 | 1 |
| 2 | 250 | 15 | 20 |
| 3 | 250 | 30 | 35 |
| 4 | 300 | 15 | 28 |
| 5 | 300 | 5 | 47 |
Data adapted from a microwave-assisted Gould-Jacobs synthesis of a 4-hydroxyquinoline derivative.[17]
Table 2: In Vitro Anticancer Activity of Quinoline-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 | Reference |
| Aryl ester of quinoline-2-carboxylic acid | PC3 (Prostate) | 26 µg/mL | [18][19] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell | 7.2 µM | [20] |
Table 3: In Vitro Enzyme Inhibition by Quinoline-2-Carboxylic Acid
| Enzyme | IC50 | Reference |
| α-glucosidase | 9.1 µg/mL | [21] |
| α-amylase | 15.5 µg/mL | [21] |
Biological Activities and Mechanisms of Action
Quinoline-2-carboxylic acid esters and related derivatives exhibit a wide range of pharmacological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial effects.
Anticancer Activity
Certain quinoline-2-carboxylic acid esters have demonstrated potent cytotoxic effects against cancer cell lines.[19] For example, an aryl ester of quinoline-2-carboxylic acid was shown to induce apoptosis in PC3 prostate cancer cells with an IC50 value of 26 µg/mL.[18][19] The mechanism involves the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, and activation of caspases-7 and -9, leading to cell cycle arrest in the S phase.[18]
Caption: Apoptotic pathway induced by a quinoline-2-carboxylic acid ester.
Analgesic and Anti-inflammatory Activity
Esters and amides of quinoline-2-carboxylic acid have shown potential as analgesic and anti-inflammatory agents.[12][[“]][[“]] While the exact mechanisms are still under investigation, a plausible pathway involves the modulation of inflammatory mediators.[23] Many quinoline derivatives are known to possess anti-inflammatory properties, which can contribute to their analgesic effects.[23] This may involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of pain and inflammation.[23]
Caption: Postulated anti-inflammatory and analgesic pathway.
Antimicrobial Activity
Novel derivatives of quinoline-2-carboxylic acid, including Schiff bases and other heterocyclic compounds, have demonstrated significant antimicrobial properties.[16] In some cases, the activity of these synthesized compounds against Gram-positive bacteria like S. aureus was comparable to the antibiotic amoxicillin.[16]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and evaluation of quinoline-2-carboxylic acid esters.
Caption: Generalized workflow for the synthesis and evaluation of novel compounds.
Conclusion
Quinoline-2-carboxylic acid esters represent a versatile and promising class of compounds with significant potential in drug discovery and development. From their historical roots in classical organic synthesis to modern one-pot and microwave-assisted methodologies, the ability to synthesize these scaffolds has greatly advanced. The diverse biological activities, including anticancer, analgesic, and antimicrobial properties, underscore the importance of continued research in this area. Future work should focus on elucidating the structure-activity relationships to design more potent and selective therapeutic agents, as well as further exploring their mechanisms of action to identify novel biological targets.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Combes Quinoline Synthesis [drugfuture.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. consensus.app [consensus.app]
- 14. benchchem.com [benchchem.com]
- 15. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ajchem-a.com [ajchem-a.com]
- 17. ablelab.eu [ablelab.eu]
- 18. Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 21. medchemexpress.com [medchemexpress.com]
- 22. consensus.app [consensus.app]
- 23. benchchem.com [benchchem.com]
